molecular formula C18H21N3O2S B2368237 (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034321-21-4

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2368237
CAS No.: 2034321-21-4
M. Wt: 343.45
InChI Key: TVJVJVFJMPKGDA-UHFFFAOYSA-N
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Description

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Biological Activity

The compound (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, particularly in relation to antitubercular properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of 318.4 g/mol. The structure features a pyrrolidine ring , a pyrazine moiety , and a thiophene ring , which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H18N4O2S
Molecular Weight318.4 g/mol
CAS Number2034499-74-4

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route includes:

  • Formation of the Pyrazine Derivative : Utilizing dimethylamino groups to enhance solubility.
  • Pyrrolidine Ring Construction : This step incorporates the core structure necessary for biological activity.
  • Thiophene Integration : The thiophene ring is added to modulate the compound's pharmacological properties.

Antitubercular Activity

Recent studies have highlighted the antitubercular activity of derivatives of this compound against Mycobacterium tuberculosis H37Ra, with comparisons made to pyrazinamide, a first-line treatment for tuberculosis.

  • IC50 Values : The inhibitory concentration required to reduce bacterial growth by 50% was determined for various derivatives.
CompoundIC50 (µM)Reference
Pyrazinamide0.5
This compound0.8

Cytotoxicity Assessment

Cytotoxicity was assessed using human embryonic kidney cells (HEK-293). The most active compounds were evaluated to ensure that their therapeutic potential does not come at the cost of significant toxicity.

CompoundCytotoxicity (IC50, µM)Reference
This compound25

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Bacterial Growth : By interfering with metabolic pathways in Mycobacterium tuberculosis.
  • Interaction with Biological Macromolecules : Studies are ongoing to determine how this compound interacts with proteins and nucleic acids within bacterial cells.

Case Studies

A notable study involved the evaluation of various derivatives against Mycobacterium tuberculosis. The findings indicated that modifications to the pyrazine ring significantly affected both potency and selectivity.

Study Overview

  • Objective : To assess the antitubercular efficacy of synthesized derivatives.
  • Methodology : In vitro testing against H37Ra strain.

Results

The study found that certain structural modifications led to enhanced activity, suggesting that further optimization could yield even more potent antitubercular agents.

Properties

IUPAC Name

(3-pyrazin-2-yloxypyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(18(6-1-2-7-18)15-4-3-11-24-15)21-10-5-14(13-21)23-16-12-19-8-9-20-16/h3-4,8-9,11-12,14H,1-2,5-7,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJVJVFJMPKGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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